1,1'-Thiocarbonyldiimidazole
Overview
Description
1,1’-Thiocarbonyldiimidazole is an organic compound with the molecular formula C7H6N4S. It is a highly reactive and versatile reagent used extensively in organic synthesis. The compound consists of two imidazole rings connected by a thiocarbonyl group, making it a sulfur analog of carbonyldiimidazole . It appears as a white to off-white crystalline powder and is sparingly soluble in water .
Mechanism of Action
Target of Action
1,1’-Thiocarbonyldiimidazole (TCDI) is a thiourea containing two imidazole rings . It primarily targets nucleophiles , such as amines and alcohols . The compound’s high reactivity towards these nucleophiles makes it a versatile reagent in organic synthesis .
Mode of Action
The imidazole groups on TCDI can be easily displaced, allowing it to act as a safer alternative to thiophosgene . This behavior has been used in the Corey–Winter olefin synthesis . It may also replace carbonothioyl species (RC(S)Cl) in the Barton–McCombie deoxygenation .
Biochemical Pathways
TCDI is generally used as a reagent to carry out the deoxygenation of vicinal diols by forming cyclic thionocarbonate in Corey-Winter alkene synthesis . It is also used in the preparation of trithiocarbonates, xanthates, and dithiocarbamates as chain transfer agents for the reversible addition fragmentation chain transfer and macromolecular design (RAFT/MADIX) polymerization .
Pharmacokinetics
Its reactivity and solubility in various solvents like terahydrofuran, toluene, and dichloromethane can influence its availability in chemical reactions.
Result of Action
The result of TCDI’s action depends on the specific reaction it is used in. For instance, in the Corey-Winter olefin synthesis, it enables the formation of alkenes from vicinal diols . In the Barton–McCombie deoxygenation, it helps replace carbonothioyl species .
Action Environment
TCDI is sensitive to air and moisture . Therefore, it should be handled in a dry and well-ventilated environment to maintain its reactivity and stability . Its storage temperature is typically 2-8°C , which can also influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
1,1’-Thiocarbonyldiimidazole is used as a reagent for the deoxygenation of alcohols with tributyltin hydride and diols with lithium aluminum hydride . It is also used to deoxygenate carboxylic monosaccharide analogues . Further, it is a useful reagent involved in biochemical synthesis .
Molecular Mechanism
1,1’-Thiocarbonyldiimidazole is known for its high reactivity towards nucleophiles, such as amines and alcohols . It readily reacts with these compounds to form corresponding thiourea derivatives or carbamates, respectively . This property makes 1,1’-Thiocarbonyldiimidazole useful in various synthetic processes, including the preparation of pharmaceuticals, agrochemicals, and polymers .
Temporal Effects in Laboratory Settings
1,1’-Thiocarbonyldiimidazole is stable, easily handled, and soluble in common organic solvents, enhancing its applicability in laboratory settings . It is a solid, crystalline compound that can be stored and transported without significant decomposition . Its stability allows for long-term storage and use in various laboratory settings .
Metabolic Pathways
There is currently no specific information available about the metabolic pathways that 1,1’-Thiocarbonyldiimidazole is involved in . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Preparation Methods
1,1’-Thiocarbonyldiimidazole can be synthesized by reacting thiophosphoryl chloride with two equivalents of imidazole . This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The imidazole groups in the compound can be rapidly displaced, making it a safer alternative to thiophosphoryl chloride .
Chemical Reactions Analysis
1,1’-Thiocarbonyldiimidazole undergoes various types of chemical reactions, including:
Deoxygenation Reactions: It is used to deoxygenate vicinal diols by forming cyclic thionocarbonates in the Corey-Winter alkene synthesis.
Formation of Thiourea Derivatives: The compound reacts with nucleophiles such as amines and alcohols to form corresponding thiourea derivatives or carbamates.
Preparation of Trithiocarbonates, Xanthates, and Dithiocarbamates: These compounds are used as chain transfer agents in reversible addition-fragmentation chain transfer (RAFT) polymerization.
Scientific Research Applications
1,1’-Thiocarbonyldiimidazole has found numerous applications in scientific research:
Organic Synthesis: It is widely used as a coupling agent for the formation of amide and peptide bonds.
Pharmaceutical Research: The compound facilitates the synthesis of various bioactive compounds, including peptides and small molecules.
Analytical Chemistry: It is used in the determination of total plasma cysteine and homocysteine levels using capillary electrophoresis.
Polymer Chemistry: The compound is involved in the preparation of trithiocarbonates, xanthates, and dithiocarbamates for RAFT polymerization.
Comparison with Similar Compounds
1,1’-Thiocarbonyldiimidazole is similar to other thiourea compounds containing imidazole rings. Some similar compounds include:
Carbonyldiimidazole (CDI): The oxygen analog of 1,1’-Thiocarbonyldiimidazole, used as a peptide coupling reagent.
Thiophosgene: A reagent used for similar deoxygenation reactions but is less safe compared to 1,1’-Thiocarbonyldiimidazole.
Di(2-pyridyl) thionocarbonate: Another thiocarbonyl compound used in organic synthesis.
1,1’-Thiocarbonyldiimidazole stands out due to its stability, ease of handling, and high reactivity towards nucleophiles, making it a valuable reagent in various synthetic processes .
Properties
IUPAC Name |
di(imidazol-1-yl)methanethione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFNCPHFRHZCPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=S)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210614 | |
Record name | Thiocarbonyldiimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210614 | |
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Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 1,1'-Thiocarbonylbis(imidazole) | |
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URL | https://haz-map.com/Agents/10608 | |
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CAS No. |
6160-65-2 | |
Record name | Thiocarbonyldiimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6160-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiocarbonyldiimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6160-65-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141692 | |
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Record name | Thiocarbonyldiimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-thiocarbonylbis(imidazole) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THIOCARBONYLDIIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8A75XB5AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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